molecular formula C22H18ClN3O3 B2799552 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902965-66-6

1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2799552
CAS RN: 902965-66-6
M. Wt: 407.85
InChI Key: HRVFACDCTCFTDU-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrido[2,3-d]pyrimidine derivatives involves various chemical reactions that yield compounds with potential biological activities. For instance, the synthesis of 5′-amino- and 5′-azido-2′,5′-dideoxy nucleosides from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione demonstrates the versatility of pyrido[2,3-d]pyrimidine derivatives in nucleoside analogs creation, offering insights into nucleic acid chemistry and potential therapeutic applications (El‐Barbary et al., 1995). Additionally, the development of straightforward synthesis methods for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones from 2-chloropyridine-3-carboxylic acid underscores the efficiency of producing these compounds, providing a basis for exploring their diverse biological properties (Jatczak et al., 2014).

Biological Activities

Pyrido[2,3-d]pyrimidine derivatives exhibit a range of biological activities, making them subjects of interest in pharmaceutical research. For instance, compounds synthesized from pyrido[1,2-a]pyrimidine-2,4(3H)-dione demonstrated urease inhibition, indicating potential applications in addressing diseases associated with urease activity (Rauf et al., 2010). Another study highlighted the synthesis of novel pyrido[2,3-d]pyrimidine derivatives with observed antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Younes et al., 2013).

Structural and Spectral Analysis

The structural and spectral analysis of pyrido[2,3-d]pyrimidine derivatives, including single-crystal X-ray diffraction and density functional theory (DFT) computations, provides detailed insights into their molecular structures, enhancing the understanding of their chemical properties and interactions (Ashraf et al., 2019). Such analyses are crucial for the rational design of compounds with optimized biological activities.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 4-methoxybenzylamine to form the corresponding imine. The imine is then reacted with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a suitable catalyst to yield the final product.", "Starting Materials": ["4-chlorobenzaldehyde", "4-methoxybenzylamine", "pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione"], "Reaction": ["Step 1: Condensation of 4-chlorobenzaldehyde with 4-methoxybenzylamine in the presence of a suitable catalyst to form the corresponding imine.", "Step 2: Reaction of the imine with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a suitable catalyst to yield the final product."] }

CAS RN

902965-66-6

Product Name

1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C22H18ClN3O3

Molecular Weight

407.85

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H18ClN3O3/c1-29-18-10-6-16(7-11-18)14-26-21(27)19-3-2-12-24-20(19)25(22(26)28)13-15-4-8-17(23)9-5-15/h2-12H,13-14H2,1H3

InChI Key

HRVFACDCTCFTDU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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